molecular formula C22H34N4O2S B3914921 1-(4-Methylpiperazin-1-yl)-3-[4-[[(2-propan-2-yl-1,3-thiazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol

1-(4-Methylpiperazin-1-yl)-3-[4-[[(2-propan-2-yl-1,3-thiazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol

Cat. No.: B3914921
M. Wt: 418.6 g/mol
InChI Key: SABYDQWOHQPPMU-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)-3-[4-[[(2-propan-2-yl-1,3-thiazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a thiazole ring, and a phenoxypropanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpiperazin-1-yl)-3-[4-[[(2-propan-2-yl-1,3-thiazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol typically involves multiple steps. The process begins with the preparation of the piperazine and thiazole intermediates, followed by their coupling with the phenoxypropanol moiety. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpiperazin-1-yl)-3-[4-[[(2-propan-2-yl-1,3-thiazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.

Scientific Research Applications

1-(4-Methylpiperazin-1-yl)-3-[4-[[(2-propan-2-yl-1,3-thiazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazin-1-yl)-3-[4-[[(2-propan-2-yl-1,3-thiazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)piperazine: A compound with a similar piperazine ring structure but different substituents.

    1-(4-Anisyl)piperazine: Another piperazine derivative with distinct functional groups.

Uniqueness

1-(4-Methylpiperazin-1-yl)-3-[4-[[(2-propan-2-yl-1,3-thiazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol is unique due to its combination of a piperazine ring, a thiazole ring, and a phenoxypropanol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-[4-[[(2-propan-2-yl-1,3-thiazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O2S/c1-17(2)22-24-19(16-29-22)13-23-12-18-4-6-21(7-5-18)28-15-20(27)14-26-10-8-25(3)9-11-26/h4-7,16-17,20,23,27H,8-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABYDQWOHQPPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CNCC2=CC=C(C=C2)OCC(CN3CCN(CC3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methylpiperazin-1-yl)-3-[4-[[(2-propan-2-yl-1,3-thiazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Methylpiperazin-1-yl)-3-[4-[[(2-propan-2-yl-1,3-thiazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol
Reactant of Route 3
Reactant of Route 3
1-(4-Methylpiperazin-1-yl)-3-[4-[[(2-propan-2-yl-1,3-thiazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol
Reactant of Route 4
1-(4-Methylpiperazin-1-yl)-3-[4-[[(2-propan-2-yl-1,3-thiazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol
Reactant of Route 5
1-(4-Methylpiperazin-1-yl)-3-[4-[[(2-propan-2-yl-1,3-thiazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol
Reactant of Route 6
Reactant of Route 6
1-(4-Methylpiperazin-1-yl)-3-[4-[[(2-propan-2-yl-1,3-thiazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol

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